molecular formula C10H11N3O2 B13285312 3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13285312
M. Wt: 205.21 g/mol
InChI Key: VMONHINQOJOYKE-UHFFFAOYSA-N
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Description

3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pent-1-yn-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the pent-1-yn-3-yl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-(pent-1-yn-3-ylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-7(4-2)13-9-8(10(14)15)11-5-6-12-9/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

VMONHINQOJOYKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC=CN=C1C(=O)O

Origin of Product

United States

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